N-Phenylmethanesulfonamide

Description

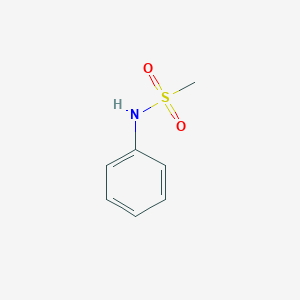

Structure

3D Structure

Properties

IUPAC Name |

N-phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-11(9,10)8-7-5-3-2-4-6-7/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTPIFQNEKOAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061606 | |

| Record name | Methanesulfonamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-22-4 | |

| Record name | N-Phenylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylmethanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulfonanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3PE9S4SRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of N-Phenylmethanesulfonamide from Aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Phenylmethanesulfonamide from aniline, a key intermediate in the development of various pharmaceutical compounds. The document outlines the chemical pathway, detailed experimental procedures, and expected outcomes, supported by quantitative data and characterization details.

Reaction Scheme and Mechanism

The synthesis of this compound from aniline proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation by a base, typically pyridine, to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from aniline.

| Parameter | Value | Reference |

| Reactants | ||

| Aniline | 1.0 equivalent | [1] |

| Methanesulfonyl Chloride | 1.0 - 1.5 equivalents | [1] |

| Pyridine | 1.1 equivalents | [1] |

| Reaction Conditions | ||

| Solvent | Dichloromethane | [1] |

| Temperature | 0 °C to room temperature | [1] |

| Reaction Time | ~16.5 hours | [1] |

| Product Characteristics | ||

| Appearance | White to light beige crystalline powder | [2] |

| Molecular Weight | 171.22 g/mol | [3] |

| Melting Point | 99-100 °C | [4] |

| Yield and Purity | ||

| Yield | 92% - 94.8% | [5] |

| Purity | 99.8% | [1] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established laboratory procedures.[1]

Materials:

-

Aniline (C₆H₅NH₂)

-

Methanesulfonyl Chloride (CH₃SO₂Cl)

-

Pyridine (C₅H₅N)

-

Dichloromethane (CH₂Cl₂)

-

2N Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a flask, dissolve aniline (1.0 eq) and pyridine (1.1 eq) in dichloromethane.

-

Addition of Methanesulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution.

-

Reaction: Stir the resulting mixture at 0 °C for approximately 30 minutes.

-

Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for about 16 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the mixture with 2N aqueous sodium hydroxide solution.

-

Separate the aqueous layer and wash it with dichloromethane.

-

-

Precipitation:

-

Cool the aqueous layer in an ice bath.

-

Acidify the solution with concentrated hydrochloric acid to approximately pH 1.

-

-

Isolation and Drying:

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water.

-

Dry the collected solid to obtain this compound.

-

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 (t, J = 8.0 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H), 7.19 (t, J = 7.4 Hz, 1H), 6.97 (s, 1H), 3.01 (s, 3H)[4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 136.9, 129.7, 125.4, 120.9, 39.2[4] |

| Infrared (IR) (KBr disc) | N-H stretch: 3298–3232 cm⁻¹, Asymmetric SO₂ stretch: 1331–1317 cm⁻¹, Symmetric SO₂ stretch: 1157–1139 cm⁻¹[6] |

| Mass Spectrum (MS) | Molecular Ion Peak (M⁺): m/z 171 |

Visualizations

Reaction Mechanism

References

N-Phenylmethanesulfonamide: A Technical Guide to its Role in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylmethanesulfonamide is a versatile organic compound primarily recognized for its role as a key intermediate in the synthesis of a wide array of pharmaceutical and chemical entities.[1][2] While its direct mechanism of action in biological systems is not extensively documented, research into its derivatives has unveiled significant biological activities, including potential antimicrobial and antitumor properties.[2] This guide provides a comprehensive overview of the known biological landscape of this compound, with a focus on the well-characterized mechanisms of its derivatives. By examining these related compounds, we can infer potential avenues for future research and drug discovery efforts centered around the this compound scaffold.

Introduction to this compound

This compound, also known as N-(Methylsulfonyl)aniline, is a white to light beige crystalline powder.[3] It serves as a fundamental building block in organic synthesis, enabling the introduction of the phenylmethanesulfonamide moiety into more complex molecules.[2] Its utility in the pharmaceutical industry stems from its role as a synthetic precursor to various therapeutic agents.[1][2] While direct biological activity studies on this compound are limited, the broader class of sulfonamides has been a rich source of bioactive compounds.

Mechanistic Insights from this compound Derivatives

The biological activities of various derivatives of N-phenylsulfonamide and this compound have been investigated, revealing a range of potential therapeutic applications. These studies provide the most substantive information regarding the potential mechanisms of action for compounds containing the this compound core.

Enzyme Inhibition

A study on a series of N-phenylsulfonamide derivatives demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] These enzymes are significant therapeutic targets for conditions such as glaucoma, edema, and Alzheimer's disease.[4] The inhibitory activities of the most potent compounds from this study are summarized below.

Table 1: Inhibitory Activity of N-Phenylsulfonamide Derivatives against hCA and Cholinesterases

| Compound | Target Enzyme | Kᵢ (nM) |

| Derivative 2 | hCA II | 33.5 ± 0.38 |

| Derivative 8 | hCA I | 45.7 ± 0.46 |

| Derivative 8 | AChE | 31.5 ± 0.33 |

| Derivative 8 | BChE | 24.4 ± 0.29 |

Data sourced from a study on N-phenylsulfonamide derivatives.[4]

-

Carbonic Anhydrase Inhibition: The inhibitory effects on hCA I and II were determined by measuring the esterase activity of the enzymes. The assay likely involved monitoring the hydrolysis of a suitable substrate (e.g., 4-nitrophenyl acetate) spectrophotometrically in the presence and absence of the inhibitors. The Kᵢ values were then calculated from dose-response curves.

-

Cholinesterase Inhibition: The inhibitory activities against AChE and BChE were measured using Ellman's method. This assay involves the hydrolysis of acetylthiocholine or butyrylthiocholine by the respective enzymes, and the subsequent reaction of the product, thiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored anion, which is monitored spectrophotometrically. Kᵢ values were determined from kinetic analyses.

References

N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Phenylmethanesulfonamide in organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering available data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Introduction

This compound is a chemical compound with the molecular formula C₇H₉NO₂S. It is a white to light beige crystalline powder.[1] This compound serves as a crucial building block in the synthesis of various pharmaceutical and chemical entities. Understanding its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation processes.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| Appearance | White to light beige crystalline powder[1] |

| Melting Point | 93-97 °C[1] |

| Boiling Point | 180.08 °C (rough estimate)[1] |

| CAS Number | 1197-22-4 |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The available information primarily provides qualitative descriptions.

| Solvent | Solubility | Temperature (°C) |

| Methanol | Soluble[1][2][3] | Not Specified |

| Water | Sparingly Soluble | Not Specified |

Further research is required to quantitatively determine the solubility of this compound in a broader spectrum of organic solvents at various temperatures.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method.

4.1. Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flasks with stoppers

-

Thermostatic shaker bath

-

Syringe filters (solvent-compatible, appropriate pore size)

-

Pre-weighed glass vials

-

Analytical balance (accurate to ±0.0001 g)

-

Oven or vacuum oven

-

Desiccator

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed glass vial to remove any undissolved particles. The filtration should be performed quickly to minimize temperature changes and solvent evaporation.

-

-

Solvent Evaporation:

-

Weigh the vial containing the filtrate to determine the mass of the solution.

-

Place the vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound.

-

Continue the evaporation process until a constant weight of the dried solute is achieved.

-

-

Data Analysis:

-

Record the final weight of the vial containing the dried this compound.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mol/L.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

Spectroscopic Data for N-Phenylmethanesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Phenylmethanesulfonamide, a compound of interest in various chemical and pharmaceutical research fields. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.35 | t | 8.0 | 2H | Ar-H (meta) |

| 7.24 | d | 8.0 | 2H | Ar-H (ortho) |

| 7.19 | t | 7.4 | 1H | Ar-H (para) |

| 6.97 | s | - | 1H | NH |

| 3.01 | s | - | 3H | CH₃ |

s = singlet, d = doublet, t = triplet

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 136.9 | Ar-C (quaternary) |

| 129.7 | Ar-C |

| 125.4 | Ar-C |

| 120.9 | Ar-C |

| 39.2 | CH₃ |

Experimental Protocol for NMR Spectroscopy

The NMR spectra were recorded on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). The data was processed using standard NMR software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound was obtained using the KBr pellet method.

IR Absorption Data

The following table summarizes the characteristic absorption bands observed in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3250 | Strong, Broad | N-H | Stretching |

| ~3100-3000 | Medium | C-H (Aromatic) | Stretching |

| ~2950 | Medium | C-H (Aliphatic) | Stretching |

| ~1600, ~1490 | Medium-Strong | C=C (Aromatic) | Stretching |

| ~1330 | Strong | S=O | Asymmetric Stretching |

| ~1160 | Strong | S=O | Symmetric Stretching |

| ~900 | Strong | S-N | Stretching |

Experimental Protocol for IR Spectroscopy

A small amount of this compound was finely ground with anhydrous potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) was used to obtain the mass spectrum of this compound.

Mass Spectrometry Data

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 171 | ~60 | [M]⁺ (Molecular Ion) |

| 92 | 100 | [C₆H₅NH]⁺ (Anilide Cation) |

| 77 | ~40 | [C₆H₅]⁺ (Phenyl Cation) |

| 65 | ~50 | [C₅H₅]⁺ |

The fragmentation pattern is consistent with the structure of this compound, with the base peak at m/z 92 corresponding to the stable anilide cation formed by the loss of the methanesulfonyl group. The molecular ion peak is observed at m/z 171.

Experimental Protocol for Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting ions were accelerated and separated by a mass analyzer, and the relative abundance of each ion was detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Therapeutic Landscape of N-Phenylmethanesulfonamide Derivatives: A Technical Guide

For Immediate Release

A comprehensive technical guide exploring the burgeoning therapeutic applications of N-Phenylmethanesulfonamide derivatives. This document details the synthesis, biological evaluation, and mechanisms of action of this versatile class of compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

This compound itself is a versatile building block in organic synthesis. However, it is the diverse array of its derivatives that has garnered significant attention within the scientific community for its broad spectrum of biological activities. These derivatives, characterized by the core phenyl ring attached to a methanesulfonamide group, have been extensively explored for their potential in treating a multitude of diseases. This technical guide provides an in-depth overview of the current research, focusing on their applications as enzyme inhibitors, anti-inflammatory agents, and anticancer therapeutics. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

Derivatives of this compound have demonstrated potent inhibitory activity against several key enzymes implicated in various pathological conditions.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is associated with diseases such as glaucoma, edema, and some cancers.[1] Certain N-phenylsulfonamide derivatives have emerged as potent inhibitors of various CA isoforms.[1][2]

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound/Derivative | Target Isoform(s) | Inhibition Constant (Kᵢ) | Reference |

| N-phenylsulfonamide derivative 2 | CA II | 33.5 ± 0.38 nM | [1] |

| N-phenylsulfonamide derivative 8 | CA I | 45.7 ± 0.46 nM | [1] |

| Pyrazole carboxamide derivative 15 | hCA II | 3.3 nM | [2] |

| Pyrazole carboxamide derivative 10d | hCA I | 6.2 nM | [2] |

| Pyrazole carboxamide derivative 15 | hCA IX | 6.1 nM | [2] |

| Pyridine substituted derivative 3h | hCA IX | 0.24 nM | [3] |

| Fluorinated phenylsulfamate | hCA IX | 2.8 - 47 nM | [4] |

| Fluorinated phenylsulfamate | hCA XII | 1.9 - 35 nM | [4] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

A common method for determining the inhibitory activity of compounds against carbonic anhydrase is the stopped-flow CO₂ hydrase assay.[5]

-

Reagents and Buffers:

-

HEPES buffer (pH 7.5) for cytosolic isoforms (e.g., hCA I, hCA II).

-

TRIS buffer (pH 8.3) with NaClO₄ for other isoforms to maintain constant ionic strength.

-

Phenol red as a pH indicator.

-

Varying concentrations of CO₂ as the substrate.

-

Purified carbonic anhydrase isoforms.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

The assay is performed using a stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration activity.

-

The reaction mixture, containing the buffer, phenol red, and the CA enzyme, is rapidly mixed with a CO₂ solution.

-

The initial rates of the CA-catalyzed CO₂ hydration reaction are followed by monitoring the change in absorbance of the phenol red indicator at its maximum absorbance wavelength (557 nm) for a period of 10–100 seconds.

-

To determine inhibition constants (Kᵢ), the assay is performed in the presence of various concentrations of the test compound.

-

Kinetic parameters are determined by analyzing the initial reaction velocities at different substrate (CO₂) concentrations.

-

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease and other neurological disorders.[1]

Quantitative Data: Cholinesterase Inhibition

| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |

| N-phenylsulfonamide derivative 8 | AChE | 31.5 ± 0.33 nM (Kᵢ) | [1] |

| N-phenylsulfonamide derivative 8 | BChE | 24.4 ± 0.29 nM (Kᵢ) | [1] |

| Phthalimide derivative 4b | AChE | 16.42 ± 1.07 µM | [6] |

| Mono-sulfonamide M1 | AChE | 42.09 µg/mL | [7] |

| Carbamate derivative 1 | BChE | 0.12 ± 0.09 µM | [8] |

| Carbamate derivative 7 | BChE | 0.38 ± 0.01 µM | [8] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against acetylcholinesterase is commonly determined using a colorimetric method developed by Ellman.[6][7]

-

Reagents and Buffers:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Acetylcholinesterase (AChE) enzyme solution.

-

Test compounds dissolved in a suitable solvent.

-

-

Procedure:

-

The assay is typically performed in a 96-well plate.

-

A solution of the test compound at various concentrations is pre-incubated with the AChE enzyme in the buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

The enzymatic reaction is initiated by the addition of the substrate, ATCI, and the chromogen, DTNB.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

-

The change in absorbance is monitored spectrophotometrically at 412 nm over time.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined from the dose-response curve.

-

Anti-inflammatory Applications

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine that plays a central role in the inflammatory cascade. Derivatives of this compound have been investigated for their ability to modulate the inflammatory response, primarily through the inhibition of TNF-α.

Quantitative Data: Anti-inflammatory and TNF-α Inhibitory Activity

| Compound/Derivative | Assay | Activity | Reference |

| Tetrafluorophthalimide LASSBio-1439 (2e) | In vitro TNF-α inhibition | Similar to thalidomide | [9] |

| Carboxyamide LASSBio-596 (14) | In vitro TNF-α inhibition | 34% inhibition at 100 µM | [9] |

| (Z)-N-(4-(4-methoxyphenyl)-3-(2-nitrophenyl)thiazol-2(3H)-ylidene)methanesulfonamide (2i) | Carrageenan-induced paw edema (in vivo) | 34.7% inhibition at 50 mg/kg p.o. | [10] |

| 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4e) | TNF-α cell assay | IC₅₀ = 3 µM | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This is a widely used preclinical model to evaluate the anti-inflammatory activity of new compounds.[1]

-

Animals:

-

Male Wistar rats or Swiss albino mice are commonly used.

-

-

Procedure:

-

Animals are fasted overnight before the experiment.

-

The test compound or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.).

-

After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan (typically 1% in saline) is made into the right hind paw of each animal to induce localized inflammation and edema.

-

The paw volume is measured at baseline (before carrageenan injection) and at various time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

-

The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

-

Experimental Protocol: TNF-α Inhibition Assay (L929 Cell Cytotoxicity Assay)

This cell-based assay is used to determine the ability of a compound to inhibit the cytotoxic effects of TNF-α.

-

Cell Line:

-

Mouse fibrosarcoma L929 cells are highly sensitive to TNF-α-induced apoptosis, especially in the presence of a transcription inhibitor like actinomycin D.

-

-

Procedure:

-

L929 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound in the presence of a fixed concentration of TNF-α and actinomycin D.

-

After an incubation period (e.g., 24 hours), cell viability is assessed using a colorimetric assay such as MTT or CCK-8, which measures mitochondrial activity.

-

The percentage of cell survival is calculated, and the IC₅₀ value for TNF-α inhibition is determined.

-

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound derivatives are often attributed to their modulation of key signaling pathways, such as the TNF-α and NF-κB pathways.

Caption: TNF-α signaling pathway leading to inflammation.

Caption: Canonical NF-κB signaling pathway.

Anticancer Potential

The sulfonamide moiety is present in several clinically approved anticancer drugs, and novel this compound derivatives are continuously being explored for their antitumor activities. Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell survival (like carbonic anhydrases), cell cycle arrest, and the disruption of key signaling pathways.

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative 4e | MCF-7 (Breast) | 1 - 10 µM | [12] |

| 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative 4e | SK-MEL-28 (Melanoma) | 1 - 10 µM | [12] |

| 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative 4f | MCF-7 (Breast) | 1 - 10 µM | [12] |

| 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative 4f | SK-MEL-28 (Melanoma) | 1 - 10 µM | [12] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical) | 7.2 ± 1.12 µM (GI₅₀) | [13] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB231 (Breast) | 4.62 ± 0.13 µM (GI₅₀) | [13] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 (Breast) | 7.13 ± 0.13 µM (GI₅₀) | [13] |

| PEGylated imine derivative (PPEA) | CT26 (Colon) | 0.029 mM | [14] |

| PEGylated imine derivative (PPEA) | HepG2 (Liver) | 0.04 mM | [14] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Lines:

-

A panel of human cancer cell lines relevant to the therapeutic target.

-

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to attach for 24 hours.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

-

Workflow for Anticancer Drug Screening

Caption: General workflow for anticancer drug screening.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reactions starting from commercially available materials.

Experimental Protocol: General Synthesis of Imide N-phenyl Sulfonamide Derivatives

-

Reaction Setup:

-

A flask equipped with a reflux condenser is used.

-

The key intermediate, an amine-functionalized N-phenyl sulfonamide, is heated until it melts completely.

-

-

Reaction:

-

A functionalized anhydride is added slowly to the molten amine.

-

The reaction mixture is stirred and heated at a high temperature (e.g., 180°C) for 1-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature.

-

Distilled water is added to precipitate the product.

-

The precipitate is filtered, washed with a suitable solvent like ethanol, and then dried.

-

Further purification can be achieved by recrystallization.

-

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutics. The extensive research into their enzyme inhibitory, anti-inflammatory, and anticancer properties has yielded several lead compounds with significant biological activity. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity for their respective targets. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will be crucial for their successful translation into clinical candidates. The development of advanced drug delivery systems could also help to improve the pharmacokinetic and pharmacodynamic profiles of these compounds. The continued exploration of this chemical class holds great promise for addressing unmet medical needs in various disease areas.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. flore.unifi.it [flore.unifi.it]

- 4. Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

In-Depth Technical Guide to N-Phenylmethanesulfonamide (CAS Number 1197-22-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and safety data for N-Phenylmethanesulfonamide (CAS No. 1197-22-4). The information is presented to support research, development, and handling of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is sparingly soluble in water and stable under normal conditions.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | [1][2][3] |

| Molecular Weight | 171.21 g/mol | [2] |

| Melting Point | 93-97 °C | [4] |

| pKa | 8 ± 0.10 (Predicted) | [1] |

| Water Solubility | Sparingly soluble | [1][2] |

| Appearance | White to light beige crystalline powder | [1] |

| Odor | Odorless | [1] |

Safety and Handling

This compound is considered hazardous and requires careful handling. It may cause skin, eye, and respiratory tract irritation.[1][2] Ingestion may lead to irritation of the digestive tract.[2]

Hazard Identification

| Hazard Statement | Classification |

| Skin Irritation | May cause skin irritation[2] |

| Eye Irritation | May cause eye irritation[2] |

| Respiratory Irritation | May cause respiratory tract irritation[2] |

| Ingestion | May cause irritation of the digestive tract[2] |

Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye Protection | Safety glasses with side-shields or goggles. |

| Hand Protection | Protective gloves. |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. |

| Respiratory Protection | Use a NIOSH-approved respirator when necessary. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[2] |

| Ingestion | If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2] |

Storage and Disposal

The compound should be stored in a cool, dry, well-ventilated area away from incompatible substances.[1][2] Spills should be cleaned up promptly using appropriate protective equipment, and the material placed in a suitable disposal container.[2]

Experimental Protocols

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid substance melts.

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has melted are recorded. This range is the melting point of the substance.

Solubility Determination

This protocol outlines a qualitative assessment of a compound's solubility in various solvents.

-

Preparation: A small, measured amount of the solid (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A small volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

Observation: The solution is visually inspected to determine if the solid has dissolved completely, partially, or not at all.

-

Repeat: The process is repeated with different solvents (e.g., water, ethanol, acetone, etc.) to determine the solubility profile.

Skin and Eye Irritation Assessment

In vitro and in vivo methods are used to assess the potential for a chemical to cause skin and eye irritation. These tests are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

In Vitro Methods: These methods use reconstructed human tissue models (e.g., reconstructed human epidermis) to predict skin or eye irritation potential. The test chemical is applied to the tissue model, and cell viability or tissue damage is measured.

-

In Vivo Methods: These studies, when necessary, involve applying the test substance to the skin or eyes of laboratory animals (historically rabbits) and observing the effects over a set period. The degree of irritation is scored based on the severity of redness, swelling, and other effects.

Mechanism of Action and Biological Activity

The primary role of this compound appears to be as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] It serves as an intermediate for introducing phenyl and sulfonamide groups into larger molecules.[1] While some research has explored its potential antimicrobial and antitumor properties, specific signaling pathways or detailed mechanisms of action have not been well-documented in the available literature.[1]

Visualizations

General Experimental Workflow for Chemical Characterization

Caption: General workflow for characterizing a chemical compound.

Logical Flow for Chemical Safety Assessment

References

N-Phenylmethanesulfonamide and its Derivatives: A Comprehensive Technical Guide on their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmethanesulfonamide and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. The core structure, consisting of a phenyl ring attached to the nitrogen atom of a methanesulfonamide group, serves as a valuable scaffold in medicinal chemistry. Modifications to both the phenyl ring and the sulfonamide group have led to the discovery of potent and selective agents with therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the key biological activities of these compounds, presenting quantitative data, detailed experimental protocols for cited assays, and visual representations of relevant pathways and workflows to facilitate further research and drug development efforts.

Enzyme Inhibition

A primary area of investigation for this compound derivatives has been their role as enzyme inhibitors. These compounds have demonstrated significant inhibitory activity against several key enzymes implicated in a range of pathologies.

Carbonic Anhydrase Inhibition

This compound derivatives have been explored as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[1]

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound | Target Isozyme | Inhibition Constant (Kᵢ) | Reference |

| Derivative 2 | CA II | 33.5 ± 0.38 nM | [1] |

| Derivative 8 | CA I | 45.7 ± 0.46 nM | [1] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method for assessing CA inhibition is a stopped-flow CO₂ hydrase assay. This technique measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂.

-

Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase (hCA) isozyme (e.g., hCA I or hCA II) is prepared in a suitable buffer (e.g., Tris-HCl). The this compound derivatives are dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions of known concentrations.

-

Assay Mixture: The assay is typically performed in a temperature-controlled stopped-flow instrument. The reaction mixture contains a pH indicator (e.g., phenol red) in a buffer solution.

-

Reaction Initiation: The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated solution.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.

-

Data Analysis: The initial rates of the reaction are determined in the presence and absence of the inhibitor. The inhibition constant (Kᵢ) is then calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition).

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

Caption: Workflow for a stopped-flow carbonic anhydrase inhibition assay.

Cholinesterase Inhibition

Certain this compound derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders.[1]

Quantitative Data: Cholinesterase Inhibition

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

| Derivative 8 | AChE | 31.5 ± 0.33 nM | [1] |

| Derivative 8 | BChE | 24.4 ± 0.29 nM | [1] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity is the colorimetric method developed by Ellman.

-

Reagent Preparation:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

AChE enzyme solution.

-

Test compound (this compound derivative) solutions at various concentrations.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

-

Acetylthiocholine iodide (ATCI) substrate solution.

-

-

Assay Procedure (96-well plate format):

-

Add the phosphate buffer, enzyme solution, and test compound to the wells of a microplate.

-

Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the ATCI substrate.

-

-

Measurement:

-

Measure the absorbance at 412 nm at regular intervals. The formation of the yellow 5-thio-2-nitrobenzoate anion, produced from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB, is monitored.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Experimental Workflow: Ellman's Method for AChE Inhibition

Caption: Workflow for the Ellman's method for acetylcholinesterase inhibition.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

Derivatives of N-phenylsulfonylnicotinamide have been synthesized and evaluated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] EGFR is a key player in cell signaling pathways that control cell growth and proliferation, and its overactivity is a hallmark of many cancers.

Quantitative Data: EGFR Tyrosine Kinase and Antiproliferative Activity

| Compound | Target | IC50 Value | Reference |

| 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide (Compound 10) | EGFR TK | 0.09 µM | [2] |

| 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide (Compound 10) | MCF-7 cancer cell line | 0.07 µM | [2] |

Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay

-

Assay Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a synthetic peptide substrate by the EGFR tyrosine kinase.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain.

-

Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

ATP (adenosine triphosphate).

-

Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.).

-

Test compounds (N-phenylsulfonylnicotinamide derivatives).

-

Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter enzyme like HRP).

-

96-well microplates.

-

-

Procedure:

-

The wells of the microplate are coated with the peptide substrate.

-

The EGFR kinase, along with the test compound at various concentrations, is added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated to allow for phosphorylation of the substrate.

-

After incubation, the wells are washed to remove excess ATP and unbound enzyme/inhibitor.

-

The amount of phosphorylated substrate is quantified by adding a detection antibody and measuring the resulting signal (e.g., colorimetric or fluorescent).

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration.

-

The IC50 value is determined from the dose-response curve.

-

Signaling Pathway: Simplified EGFR Signaling

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Antiarrhythmic Activity

Certain N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives have demonstrated Class III antiarrhythmic activity.[3] These compounds act by prolonging the cardiac action potential and the effective refractory period, which can be beneficial in treating certain types of cardiac arrhythmias.

One notable example is Ibutilide, which is used clinically to cardiovert atrial fibrillation and flutter. The this compound moiety is a key structural feature of this class of antiarrhythmic agents.

Experimental Protocol: In Vitro Cardiac Electrophysiology Assay

-

Tissue Preparation:

-

Papillary muscles are dissected from the hearts of rabbits.

-

The tissues are mounted in an organ bath superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O₂ and 5% CO₂ at a constant temperature (e.g., 37°C).

-

-

Electrophysiological Recordings:

-

Intracellular action potentials are recorded using glass microelectrodes filled with KCl.

-

The tissue is stimulated at a constant frequency.

-

-

Drug Application:

-

After a stabilization period, the test compound is added to the superfusion solution at various concentrations.

-

-

Data Measurement:

-

The action potential duration at different levels of repolarization (e.g., APD50 and APD90) and the effective refractory period (ERP) are measured before and after drug application.

-

-

Data Analysis:

-

The concentration-dependent effects of the compound on the electrophysiological parameters are determined.

-

Antitumor and Antimicrobial Activities

Beyond specific enzyme inhibition, various this compound derivatives have shown broader biological effects, including general antitumor and antimicrobial activities. These activities are often the result of interactions with multiple cellular targets.

Experimental Protocol: MTT Assay for Antiproliferative Activity

-

Cell Culture: Cancer cell lines (e.g., MCF-7) are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

-

Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

-

Compound Dilution: Serial dilutions of the this compound derivatives are prepared in the broth medium in a 96-well microplate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The microplate is incubated under appropriate conditions (temperature, time) for microbial growth.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold has proven to be a rich source of biologically active compounds with potential therapeutic applications in a variety of diseases. The derivatives of this core structure have demonstrated potent and selective inhibition of key enzymes, as well as promising antiarrhythmic, antitumor, and antimicrobial activities. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating the further exploration and development of this important class of molecules. The versatility of the this compound structure suggests that continued investigation will likely uncover new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.

References

- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

Methodological & Application

experimental protocol for N-Phenylmethanesulfonamide synthesis

Introduction

N-Phenylmethanesulfonamide is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2] It serves as a crucial building block for introducing the phenylsulfonamide moiety into more complex molecules.[1] This compound has been investigated for potential antimicrobial and antitumor properties.[1] This application note provides a detailed experimental protocol for the synthesis of this compound, outlining the reaction conditions, purification, and characterization.

Chemical Properties

This compound is a white to light beige crystalline powder.[2][3] It is sparingly soluble in water and stable under normal laboratory conditions.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂S | [1][2][4] |

| Molecular Weight | 171.22 g/mol | [2][4] |

| Melting Point | 93-97 °C | [2] |

| Appearance | White to light beige crystalline powder | [2][3] |

| CAS Number | 1197-22-4 | [1][2][5] |

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Aniline | 93.13 | 250 g | 2.68 |

| Pyridine | 79.10 | 233.2 g | 2.95 |

| Methanesulfonyl chloride | 114.55 | 319.6 g | 2.79 |

| Methylene chloride | - | 1.25 L | - |

| 2N Sodium hydroxide | - | 4 x 1 L | - |

| Concentrated Hydrochloric acid | - | As needed | - |

Procedure:

The synthesis of this compound is achieved through the reaction of aniline with methanesulfonyl chloride in the presence of pyridine as a base.[5]

-

Reaction Setup: In a suitable reaction vessel, dissolve 250 g (2.68 mol) of aniline and 233.2 g (2.95 mol) of pyridine in 1.25 L of methylene chloride.[5]

-

Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. To this cooled solution, add 319.6 g (2.79 mol) of methanesulfonyl chloride dropwise, ensuring the temperature is maintained at 0°C.[5]

-

Reaction: After the addition is complete, stir the resulting solution at 0°C for approximately 30 minutes. Then, allow the reaction mixture to warm to ambient temperature and continue stirring for about 16 hours.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract it four times with 1 L of 2N aqueous sodium hydroxide. Combine the aqueous extracts.[5]

-

Washing: Wash the combined aqueous layer with 1 L of methylene chloride to remove any remaining organic impurities.[5]

-

Precipitation: Cool the aqueous layer to approximately 0°C in an ice bath and acidify with concentrated hydrochloric acid until the pH reaches about 1. A precipitate will form.[5]

-

Isolation and Drying: Collect the precipitate by filtration and dry it thoroughly to obtain the final product, this compound.[5]

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Methanesulfonyl chloride is corrosive and lachrymatory; handle with extreme care.

-

Aniline is toxic and readily absorbed through the skin.

-

Pyridine is flammable and has a strong, unpleasant odor.

-

Avoid contact with skin and eyes.[1] If skin irritation occurs, seek medical advice.[1] If in eyes, rinse cautiously with water for several minutes.[1]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: N-Phenylmethanesulfonamide in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arylsulfonamides are a pivotal structural motif in a vast array of pharmaceuticals and agrochemicals. The synthesis of these compounds, including N-Phenylmethanesulfonamide, has traditionally involved methods that can be harsh or generate undesirable byproducts. Modern synthetic organic chemistry has increasingly turned to transition-metal catalyzed cross-coupling reactions as a robust and efficient alternative. This document provides detailed application notes and protocols for the synthesis of this compound and its derivatives using palladium- and copper-catalyzed cross-coupling methodologies. The focus is on providing reproducible experimental procedures and comparative data to aid in the development of efficient synthetic routes.

The primary cross-coupling method detailed is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1][2][3] In this context, methanesulfonamide is utilized as the amine equivalent to couple with various aryl halides. Additionally, copper-catalyzed N-arylation reactions will be discussed as a complementary approach.[4]

Palladium-Catalyzed N-Arylation of Methanesulfonamide (Buchwald-Hartwig Amination)

The palladium-catalyzed N-arylation of methanesulfonamide with aryl halides is a highly efficient method for the synthesis of N-arylmethanesulfonamides.[1][2] This approach is noted for its mild reaction conditions, broad substrate scope, and high yields.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the palladium-catalyzed N-arylation of methanesulfonamide with various aryl halides.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | [Pd(allyl)Cl]₂ (0.5) | t-BuXPhos (2) | K₂CO₃ | 2-MeTHF | 80 | 18 | 95 | [2] |

| 2 | 4-Chlorotoluene | [Pd(allyl)Cl]₂ (0.5) | t-BuXPhos (2) | K₂CO₃ | 2-MeTHF | 80 | 18 | 92 | [2] |

| 3 | 4-Bromoanisole | [Pd(allyl)Cl]₂ (0.5) | t-BuXPhos (2) | K₂CO₃ | 2-MeTHF | 80 | 18 | 98 | [2] |

| 4 | 4-Chloroanisole | [Pd(allyl)Cl]₂ (0.5) | t-BuXPhos (2) | K₂CO₃ | 2-MeTHF | 80 | 18 | 96 | [2] |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | [Pd(allyl)Cl]₂ (0.5) | t-BuXPhos (2) | K₂CO₃ | 2-MeTHF | 80 | 18 | 99 | [2] |

| 6 | 4-Chlorobromobenzene | [Pd(allyl)Cl]₂ (0.5) | t-BuXPhos (2) | K₂CO₃ | 2-MeTHF | 80 | 18 | 90 | [2] |

| 7 | 2-Bromotoluene | [Pd(allyl)Cl]₂ (0.5) | t-BuXPhos (2) | K₂CO₃ | 2-MeTHF | 80 | 18 | 91 | [2] |

| 8 | 1-Bromonaphthalene | [Pd(allyl)Cl]₂ (0.5) | t-BuXPhos (2) | K₂CO₃ | 2-MeTHF | 80 | 18 | 94 | [2] |

Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation

Materials:

-

Aryl halide (1.0 mmol)

-

Methanesulfonamide (1.2 mmol)

-

[Pd(allyl)Cl]₂ (0.005 mmol, 0.5 mol%)

-

t-BuXPhos (0.02 mmol, 2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

2-Methyltetrahydrofuran (2-MeTHF), anhydrous (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (reaction tube, condenser, magnetic stirrer)

Procedure:

-

To a dry reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), methanesulfonamide (1.2 mmol), and potassium carbonate (2.0 mmol).

-

In a separate vial, prepare the catalyst premix by dissolving [Pd(allyl)Cl]₂ (0.005 mmol) and t-BuXPhos (0.02 mmol) in anhydrous 2-MeTHF (1 mL).

-

Add the catalyst premix to the reaction tube.

-

Add the remaining anhydrous 2-MeTHF (4 mL) to the reaction tube.

-

Seal the reaction tube and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for 18 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylmethanesulfonamide.

Caption: Palladium-Catalyzed N-Arylation Workflow.

Copper-Catalyzed N-Arylation of Methanesulfonamide

An alternative to palladium catalysis is the use of copper catalysts for the N-arylation of sulfonamides.[4] This method can be advantageous due to the lower cost of copper compared to palladium.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the copper-catalyzed N-arylation of methanesulfonamide with various aryl bromides.

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Bromobenzene | CuI (20) | Cs₂CO₃ | DMF | 135 | 18-24 | 67 | [3] |

| 2 | 4-Bromotoluene | CuI (20) | Cs₂CO₃ | DMF | 135 | 18-24 | 72 | [3] |

| 3 | 4-Bromoanisole | CuI (20) | Cs₂CO₃ | DMF | 135 | 18-24 | 78 | [4] |

| 4 | 3-Bromoanisole | CuI (20) | Cs₂CO₃ | DMF | 135 | 18-24 | 75 | [4] |

| 5 | 1-Bromo-4-fluorobenzene | CuI (20) | Cs₂CO₃ | DMF | 135 | 18-24 | 65 | [4] |

| 6 | 2-Bromotoluene | CuI (20) | Cs₂CO₃ | DMF | 135 | 18-24 | 45 | [4] |

Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation

Materials:

-

Aryl bromide (1.0 mmol)

-

Methanesulfonamide (1.0 mmol)

-

Copper(I) iodide (CuI) (0.2 mmol, 20 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

Dimethylformamide (DMF), anhydrous (3 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (reaction vial, magnetic stirrer)

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), methanesulfonamide (1.0 mmol), copper(I) iodide (0.2 mmol), and cesium carbonate (2.0 mmol).

-

Add anhydrous dimethylformamide (3 mL).

-

Seal the vial and place it in a preheated oil bath at 135 °C.

-

Stir the reaction mixture for 18-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylmethanesulfonamide.

Caption: Buchwald-Hartwig Catalytic Cycle.

Conclusion

The use of palladium- and copper-catalyzed cross-coupling reactions provides a versatile and efficient platform for the synthesis of this compound and its analogs. The Buchwald-Hartwig amination, in particular, offers mild conditions and high yields for a wide range of aryl halides. The choice between palladium and copper catalysis may depend on factors such as cost, substrate scope, and desired reaction conditions. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Scale-Up Synthesis of N-Phenylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmethanesulfonamide is a key intermediate in the synthesis of various biologically active compounds and a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis involves the reaction of aniline with methanesulfonyl chloride in the presence of a base. This document provides a detailed protocol for the scale-up synthesis of this compound, including reaction setup, work-up, purification, and characterization, tailored for a research environment.

Chemical Properties and Data

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂S | [3] |

| Molecular Weight | 171.22 g/mol | [3] |

| Appearance | White to light beige crystalline powder | [1][4] |

| Melting Point | 93-97 °C | [4] |

| CAS Number | 1197-22-4 | [3] |

Scale-Up Synthesis Protocol

This protocol is adapted for a gram-scale synthesis suitable for research and development laboratories.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Aniline | 93.13 | 50.0 g | 0.537 |

| Methanesulfonyl Chloride | 114.55 | 64.2 g (44.1 mL) | 0.560 |

| Pyridine | 79.10 | 46.5 g (47.5 mL) | 0.588 |

| Dichloromethane (DCM) | - | 500 mL | - |

| 2 M Sodium Hydroxide (NaOH) | - | As required | - |

| Concentrated Hydrochloric Acid (HCl) | - | As required | - |

| Ethanol | - | For recrystallization | - |

Equipment:

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Experimental Procedure:

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve aniline (50.0 g, 0.537 mol) and pyridine (46.5 g, 0.588 mol) in dichloromethane (500 mL).

-

Addition of Methanesulfonyl Chloride: Cool the solution to 0-5 °C using an ice bath. Slowly add methanesulfonyl chloride (64.2 g, 0.560 mol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 16-24 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 2 M NaOH (2 x 200 mL) and water (200 mL).

-

Combine the aqueous layers and back-extract with DCM (100 mL) to recover any dissolved product.

-

Carefully acidify the combined aqueous layers with concentrated HCl to pH 1-2 while cooling in an ice bath. A white precipitate will form.

-

-

Isolation:

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (3 x 100 mL).

-

Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

-

Purification:

Recrystallization is an effective method for purifying this compound.

-

Solvent Selection: Ethanol is a suitable solvent for recrystallization.

-

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If colored impurities are present, treat the hot solution with activated charcoal and filter through a fluted filter paper.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Yield and Purity:

| Parameter | Expected Value |

| Crude Yield | 85-95% |

| Purified Yield | 70-85% |

| Purity (by HPLC/NMR) | >98% |

Characterization

Infrared (IR) Spectroscopy:

The IR spectrum of this compound shows characteristic peaks for the N-H, S=O, and aromatic C-H bonds.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3250-3350 |

| Aromatic C-H Stretch | 3000-3100 |

| S=O Asymmetric Stretch | 1320-1340 |

| S=O Symmetric Stretch | 1150-1170 |

Reference IR spectrum can be found at the NIST WebBook.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 5H, Ar-H), 6.80 (br s, 1H, NH), 2.95 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 137.5, 129.5, 125.0, 121.0, 40.5.

Reference NMR data can be found on PubChem.[3]

Visualizations

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for the scale-up synthesis of this compound.

References

Application of N-Phenylmethanesulfonamide in Agrochemical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmethanesulfonamide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of agrochemicals.[1] Its structural motif, featuring a sulfonamide linkage to a phenyl group, is a key component in the design of modern herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of select agrochemicals derived from this compound and its analogs, highlighting its importance in the development of crop protection agents.

Application in Herbicide Synthesis

This compound derivatives are prominently featured in the synthesis of herbicides, particularly those that act as protoporphyrinogen oxidase (PPO) inhibitors. These herbicides interfere with chlorophyll biosynthesis in susceptible plants, leading to the accumulation of toxic intermediates, cell membrane disruption, and ultimately, rapid desiccation and death of the weed.[2]

Featured Herbicide: Sulfentrazone

Sulfentrazone is a selective, broad-spectrum herbicide used for the control of various broadleaf and grass weeds in crops such as soybeans and sugarcane.[2] It is chemically known as N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide.[2]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Sulfentrazone acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. This inhibition leads to an accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to the highly reactive protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates singlet oxygen, a reactive oxygen species that causes lipid peroxidation and rapid destruction of cell membranes, leading to the death of the plant.

Figure 1: Mechanism of action of Sulfentrazone as a PPO inhibitor.

Experimental Protocols: Herbicide Synthesis

Protocol 1: Synthesis of Sulfentrazone Precursor (Cyclization Step)

This protocol describes a key cyclization step in the synthesis of a precursor to sulfentrazone.

Reaction:

Materials:

-

2,4-dichloroaniline derivative

-

Acetaldehyde

-

Sodium cyanate (NaOCN)

-

tert-Butanol (solvent)

-

Acetic acid (catalyst)

Procedure:

-

Dissolve the 2,4-dichloroaniline derivative in tert-butanol in a suitable reaction vessel.

-

Add acetaldehyde and sodium cyanate to the mixture.

-

Introduce a catalytic amount of acetic acid to the reaction mixture.

-

Maintain the reaction temperature between 10-15 °C.

-

Stir the reaction mixture until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the cyclized product can be isolated and purified using standard laboratory procedures.

Quantitative Data:

| Parameter | Value | Reference |

|---|

| Yield | 89.3% |[3] |

Protocol 2: Purification of Crude Sulfentrazone

This protocol outlines a high-yielding extraction process for the purification of sulfentrazone.[1]

Materials:

-

Crude N-(2,4-dichloro-5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl) methanesulfonamide (Sulfentrazone)

-

Ethylene dichloride

-

Water

-

Aqueous sodium carbonate solution

-

Concentrated hydrochloric acid

Procedure:

-